molecular formula C17H19N3S B2480771 (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide CAS No. 402946-66-1

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide

Cat. No.: B2480771
CAS No.: 402946-66-1
M. Wt: 297.42
InChI Key: JMXNBSXJTJCZII-XMHGGMMESA-N
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Description

“Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” is a chemical compound with the molecular formula CHNS. It has an average mass of 193.269 Da and a monoisotopic mass of 193.067368 Da . Another related compound is “2- (1-Phenylethylidene)hydrazinecarboxamide” which has a molecular formula of CHNO, an average mass of 177.203 Da, and a monoisotopic mass of 177.090210 Da .


Molecular Structure Analysis

The molecular structure of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .

Scientific Research Applications

Biochemical and Molecular Aspects of Hydrazine Derivatives

Hydrazine derivatives, including 1,2-dimethylhydrazine (DMH), are extensively studied for their DNA-alkylating properties and are known carcinogens used in colon cancer models in rodents. Research on DMH-induced colon carcinogenesis provides insights into the biochemical, molecular, and histopathological mechanisms underlying the disease, with a focus on the action of biotransformation and antioxidant enzymes in DMH intoxication. This understanding aids in evaluating compounds for cancer treatment and prevention in DMH-induced animal models (Venkatachalam et al., 2020).

Applications in Metal Complexes and Antimicrobial Activities

N-alkylphenothiazines, derivatives of hydrazine, exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. These compounds and their metal complexes show promise in antimicrobial activities and cytotoxic effects against tumor cell lines. The synthesis and application of these derivatives in creating biologically active compounds highlight the potential for new therapeutic agents (Krstić et al., 2016).

Electrochemical Sensing Applications

Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference properties. These novel nanostructures are used for sensing hydrazine concentration in environmental samples, indicating the potential for creating efficient, portable electrochemical sensors for on-site detection (Singh et al., 2022).

Optoelectronic Material Development

The exploration of quinazoline and pyrimidine derivatives, related to hydrazine chemistry, for use in optoelectronic materials has seen significant interest. These compounds' incorporation into π-extended conjugated systems offers valuable pathways for creating novel materials suitable for organic light-emitting diodes, photovoltaic cells, and other electronic devices, showcasing the versatility of hydrazine derivatives in material science (Lipunova et al., 2018).

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXNBSXJTJCZII-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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